{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid
Overview
Description
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
It has been associated with the synthesis of coordination polymers, which have been investigated for various applications, including biological activity .
Mode of Action
It’s worth noting that compounds with the 1,2,4-triazole moiety have been extensively studied and are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
Coordination polymers synthesized using compounds with similar structures have shown potential in various fields, including life sciences, environmental areas, medicinal science, and the nuclear industry .
Result of Action
Coordination polymers synthesized using compounds with similar structures have demonstrated various properties, including biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (nlo) activity, ferromagnetism, catalysis, and molecular recognition .
Biochemical Analysis
Biochemical Properties
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, which can influence enzyme activity and protein function . For instance, this compound may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially modulating their function and affecting downstream cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The triazole ring in the compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For instance, this compound may inhibit enzyme activity by binding to the active site and preventing substrate access. Alternatively, it may activate enzymes by stabilizing their active conformation. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of metabolic enzymes, leading to changes in the concentration of key metabolites . For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound may interact with cofactors such as NADH or ATP, further modulating metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within cells . Once inside the cell, this compound may bind to intracellular proteins, affecting its distribution and activity. The compound’s transport and distribution are critical factors that determine its cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, affecting gene expression and transcriptional regulation. The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and reactors ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-Amino-4H-1,2,4-triazole
- 1,2,4-Triazole-containing scaffolds
Uniqueness
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid is unique due to its specific structure, which combines the triazole ring with an amino-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form coordination polymers and its potential antimicrobial activity set it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)anilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)5-11-8-1-3-9(4-2-8)14-6-12-13-7-14/h1-4,6-7,11H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGXGNXZSUMCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267030 | |
Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017791-25-1 | |
Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.